molecular formula C18H26N2O4S2 B2511188 1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone CAS No. 1428358-42-2

1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2511188
CAS No.: 1428358-42-2
M. Wt: 398.54
InChI Key: NLWPTMZHGYYKKO-UHFFFAOYSA-N
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Description

1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone is a complex organic compound that features a morpholinomethyl group, a thiazepane ring, and a sulfonyl phenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the thiazepane ring and the morpholinomethyl group. The sulfonylation of the phenyl ring is then carried out, followed by the attachment of the ethanone group. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl phenyl ethanone derivatives and thiazepane-containing molecules. These compounds share structural features but may differ in their specific functional groups and overall reactivity.

Uniqueness

1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone is unique due to its combination of a morpholinomethyl group, a thiazepane ring, and a sulfonyl phenyl ethanone moiety. This unique structure imparts specific properties that make it valuable for various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

1-[4-[[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S2/c1-15(21)16-3-5-18(6-4-16)26(22,23)20-7-2-12-25-14-17(20)13-19-8-10-24-11-9-19/h3-6,17H,2,7-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWPTMZHGYYKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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